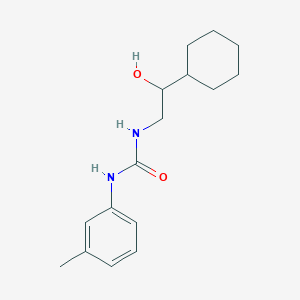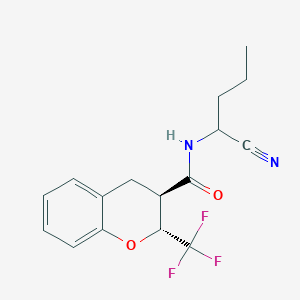![molecular formula C25H24N4O3S B2353823 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1030122-04-3](/img/structure/B2353823.png)
3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a highly specialized chemical with complex structural features. It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which are known for their diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic routes and reaction conditions
The synthesis begins with the preparation of the key intermediate, m-tolyl-1,2,4-oxadiazole, which is obtained by the cyclization of m-tolyl hydrazine and ethyl oxalate.
This intermediate is then reacted with 3-isopentyl benzofuro[3,2-d]pyrimidine-4(3H)-one in the presence of a suitable thiolation agent such as thiophosgene or Lawesson's reagent to introduce the thio-methyl group.
Industrial production methods
Industrially, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of reactions
Oxidation: : The thio-methyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the oxadiazole ring can be achieved using metal hydrides such as sodium borohydride.
Substitution: : Electrophilic aromatic substitution reactions can be performed on the benzofuran ring, introducing various substituents.
Common reagents and conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: : Sodium borohydride, lithium aluminum hydride (LAH).
Substitution reagents: : Halogens (Cl2, Br2), sulfonation agents (SO3), nitrating agents (HNO3).
Major products
The oxidation of the thio-methyl group results in sulfone derivatives.
Reduction of the oxadiazole ring leads to aminomethyl thio derivatives.
Substitution on the benzofuran ring yields various functionalized benzofuran derivatives.
Applications De Recherche Scientifique
In chemistry: : Used as a building block for the synthesis of more complex molecules. In biology : Exhibits potential as a lead compound for the development of anti-inflammatory and anticancer agents. In medicine : Under investigation for its role in targeted drug delivery systems. In industry : Employed in the synthesis of specialty polymers and materials due to its stable structure and reactivity profile.
Mécanisme D'action
Mechanism
The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors.
Molecular targets: : Includes protein kinases and DNA, where it can inhibit enzyme activity or interfere with DNA replication.
Comparaison Avec Des Composés Similaires
Similar compounds
3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one: : Lacks the oxadiazole ring, resulting in different reactivity and biological activity.
2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one: : Missing the isopentyl group, affecting its physical properties and solubility.
Uniqueness
The unique combination of the oxadiazole ring and thio-methyl group in 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one provides distinct chemical properties and biological activities not observed in its analogs.
Propriétés
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-15(2)11-12-29-24(30)22-21(18-9-4-5-10-19(18)31-22)27-25(29)33-14-20-26-23(28-32-20)17-8-6-7-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCQOQJFRZHRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate](/img/structure/B2353746.png)
![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)



![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2353752.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)


